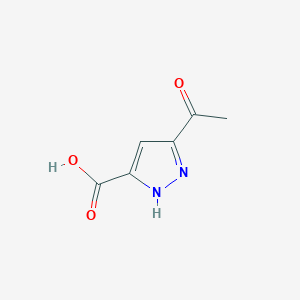

3-acetyl-1H-pyrazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-3(9)4-2-5(6(10)11)8-7-4/h2H,1H3,(H,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBWRCZRDIVAMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NNC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587972 | |

| Record name | 3-Acetyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1297537-45-1, 949034-45-1 | |

| Record name | 3-Acetyl-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1297537-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-pyrazole-3-carboxylic acid, 5-acetyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Acetyl-1H-pyrazole-5-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7943Q8X59W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-acetyl-1H-pyrazole-5-carboxylic acid synthesis mechanism

An In-depth Technical Guide to the Synthesis of 3-acetyl-1H-pyrazole-5-carboxylic Acid

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their broad spectrum of biological activities and applications in medicinal chemistry and materials science.[1] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore found in numerous approved drugs, including the anti-inflammatory agent Celecoxib and the phosphodiesterase inhibitor Sildenafil.[2]

This compound (molecular formula: C₆H₆N₂O₃) is a particularly valuable bifunctional building block.[3] The presence of a reactive acetyl group and a carboxylic acid on the same pyrazole core allows for orthogonal chemical modifications, making it a prized intermediate for constructing more complex molecular architectures in drug discovery and polymer science.[3] This guide provides a detailed examination of the predominant synthesis mechanism for this compound, grounded in the principles of the Knorr pyrazole synthesis, offering both mechanistic insights and a practical experimental framework for researchers.

Core Synthesis Strategy: A Two-Step Approach

The most robust and widely adopted method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a classic transformation known as the Knorr pyrazole synthesis.[4][5] The synthesis of this compound is efficiently achieved through a two-step sequence that first constructs a suitable 1,3-dicarbonyl precursor, which is then cyclized with hydrazine.

References

- 1. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 2. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. smolecule.com [smolecule.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

Spectroscopic Elucidation of 3-acetyl-1H-pyrazole-5-carboxylic acid: A Technical Guide

Introduction

3-acetyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its bifunctional nature, possessing both a carboxylic acid and a ketone moiety on a stable pyrazole core, makes it a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in synthetic strategies. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering insights into its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The protocols for data acquisition are also detailed to ensure reproducibility and methodological rigor.

Molecular Structure and Properties

This compound possesses the molecular formula C₆H₆N₂O₃ and a molecular weight of approximately 154.13 g/mol . The molecule features a five-membered pyrazole ring, substituted with an acetyl group at the 3-position and a carboxylic acid group at the 5-position. The presence of these functional groups, along with the aromatic pyrazole ring, dictates the molecule's chemical reactivity and its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the acetyl protons, the pyrazole ring proton, and the acidic proton of the carboxylic acid. The N-H proton of the pyrazole ring may also be observable, often as a broad signal.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.6 | Singlet | 3H | -CH₃ (acetyl) |

| ~7.5 | Singlet | 1H | H-4 (pyrazole ring) |

| ~13.0 | Broad Singlet | 1H | -COOH |

| Variable (often broad) | Broad Singlet | 1H | N-H (pyrazole ring) |

Disclaimer: The chemical shifts presented are representative and can vary based on the solvent and concentration.

Interpretation:

-

The singlet at approximately 2.6 ppm is characteristic of the three equivalent protons of the acetyl methyl group.

-

The singlet around 7.5 ppm corresponds to the single proton on the pyrazole ring at the 4-position.

-

The broad singlet at a significantly downfield shift (around 13.0 ppm) is indicative of the highly deshielded carboxylic acid proton.

-

The N-H proton of the pyrazole ring can exchange with solvent protons, leading to a broad signal of variable chemical shift, and in some cases, it may not be observed.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the six distinct carbon environments in the molecule.

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~27 | -CH₃ (acetyl) |

| ~112 | C-4 (pyrazole ring) |

| ~145 | C-3 (pyrazole ring) |

| ~150 | C-5 (pyrazole ring) |

| ~165 | -COOH |

| ~190 | C=O (acetyl) |

Disclaimer: The chemical shifts presented are representative and can vary based on the solvent and concentration.

Interpretation:

-

The upfield signal around 27 ppm corresponds to the methyl carbon of the acetyl group.

-

The signal at approximately 112 ppm is assigned to the C-4 of the pyrazole ring.

-

The two signals in the aromatic region, around 145 and 150 ppm, are attributed to the C-3 and C-5 carbons of the pyrazole ring, respectively.

-

The downfield signals at approximately 165 ppm and 190 ppm are characteristic of the carboxylic acid carbonyl and the acetyl carbonyl carbons, respectively.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 15 ppm, pulse angle of 45°, relaxation delay of 2 seconds, and 16 scans.

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 250 ppm, pulse angle of 45°, relaxation delay of 5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be dominated by absorptions from the O-H, C=O, C-N, and C-H bonds.

Table 3: Representative IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid, H-bonded) |

| ~3100 | Medium | C-H stretch (pyrazole ring) |

| ~1720 | Strong, Sharp | C=O stretch (carboxylic acid) |

| ~1680 | Strong, Sharp | C=O stretch (acetyl) |

| ~1600, ~1550 | Medium | C=N and C=C stretch (pyrazole ring) |

Disclaimer: The absorption frequencies presented are representative and can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Interpretation:

-

The very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

The C-H stretching of the pyrazole ring is expected around 3100 cm⁻¹.

-

Two distinct and strong carbonyl (C=O) stretching bands are anticipated: one for the carboxylic acid (around 1720 cm⁻¹) and another for the acetyl ketone (around 1680 cm⁻¹). The exact positions can vary with conjugation and hydrogen bonding.

-

The absorptions in the 1600-1550 cm⁻¹ range are characteristic of the C=N and C=C stretching vibrations within the pyrazole ring.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.

Step-by-Step Methodology:

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the powder to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For this compound, electron ionization (EI) is a suitable technique.

Table 4: Representative Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 154 | Molecular ion [M]⁺ |

| 139 | [M - CH₃]⁺ |

| 111 | [M - COOH]⁺ |

| 96 | [M - COOH - CH₃]⁺ or pyrazole ring fragment |

| 43 | [CH₃CO]⁺ |

Disclaimer: The fragmentation pattern is predictive and can vary based on the ionization energy and the specific mass spectrometer used.

Interpretation:

-

The molecular ion peak at m/z 154 would confirm the molecular weight of the compound.

-

A common fragmentation pathway for acetyl-substituted compounds is the loss of a methyl radical (CH₃•), resulting in a peak at m/z 139.

-

The loss of the carboxylic acid group as a radical (•COOH) would lead to a fragment at m/z 111.

-

A fragment at m/z 43 is a strong indicator of the presence of an acetyl group, corresponding to the acylium ion [CH₃CO]⁺.

-

Further fragmentation of the pyrazole ring can lead to various smaller fragments.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a classic technique for the analysis of relatively volatile and thermally stable small organic molecules.

Step-by-Step Methodology:

-

Sample Introduction:

-

Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.

-

-

Ionization:

-

Volatilize the sample by heating the probe.

-

Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV). This will cause ionization and fragmentation.

-

-

Mass Analysis:

-

Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or other detector records the abundance of each ion at a specific m/z.

-

-

Data Processing:

-

The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and MS provides a comprehensive structural profile of this important synthetic intermediate. The combination of these techniques allows for unambiguous confirmation of its molecular structure, including the connectivity of its constituent atoms and the nature of its functional groups. The representative data and detailed protocols presented in this guide serve as a valuable resource for researchers, enabling them to confidently identify and utilize this compound in their synthetic endeavors. Adherence to rigorous experimental procedures is essential for obtaining high-quality, reproducible spectroscopic data, which forms the bedrock of modern chemical research and development.

Navigating the Solubility Landscape of 3-acetyl-1H-pyrazole-5-carboxylic acid: A Technical Guide for Drug Development Professionals

Foreword: The Critical Role of Solubility in Drug Discovery

In the intricate journey of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its fate. Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic dosing, and ultimately, the failure of a promising therapeutic candidate. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of a key heterocyclic compound: 3-acetyl-1H-pyrazole-5-carboxylic acid. As a molecule possessing a rich scaffold for medicinal chemistry, a thorough grasp of its solubility characteristics is paramount for its successful translation from the laboratory to the clinic. This document moves beyond a simple recitation of facts, offering a deep dive into the theoretical underpinnings of its solubility and providing robust, field-tested protocols for its empirical determination.

Deconstructing the Molecule: A Theoretical Solubility Assessment

The structure of this compound (C₆H₆N₂O₃) offers a fascinating interplay of functional groups that govern its interaction with various solvents. A predictive analysis of its solubility is rooted in the fundamental principle of "like dissolves like," which underscores the importance of polarity and intermolecular forces.[1]

The molecule incorporates several key features:

-

A Pyrazole Ring: This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, contributes to the molecule's aromaticity and planarity.[2][3] The nitrogen atoms can act as hydrogen bond acceptors.

-

A Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. The acidic proton can be donated, leading to the formation of a carboxylate anion, which significantly enhances aqueous solubility, particularly at higher pH values.[4]

-

An Acetyl Group (-COCH₃): The ketone functionality introduces a polar carbonyl group (C=O), which can act as a hydrogen bond acceptor.

The presence of both hydrogen bond donors (the carboxylic acid -OH and the pyrazole N-H) and multiple acceptors (the carbonyl oxygen, the carboxylic acid oxygen, and the pyrazole nitrogens) suggests a propensity for forming strong intermolecular hydrogen bonds with polar protic solvents like water, methanol, and ethanol. However, the overall solubility will be a balance between these polar interactions and the non-polar character of the hydrocarbon portions of the molecule.

Based on this structural analysis, we can hypothesize the following solubility profile:

-

High Solubility in Polar Protic Solvents: Water (especially at neutral to alkaline pH where the carboxylic acid is deprotonated), methanol, and ethanol are expected to be good solvents due to their ability to engage in extensive hydrogen bonding.

-

Moderate to High Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) should effectively solvate the molecule. While they cannot donate hydrogen bonds, their high polarity and ability to accept hydrogen bonds will facilitate dissolution.

-

Low Solubility in Nonpolar Solvents: Solvents such as hexane, toluene, and diethyl ether are predicted to be poor solvents. The energy required to break the strong intermolecular hydrogen bonds within the solid crystal lattice of this compound would not be compensated by the weak van der Waals interactions with these nonpolar solvents.

Quantitative Solubility Data

| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL) | Method of Determination |

| Water (pH 7.4) | Polar Protic | High | Data to be determined | Equilibrium Shake-Flask |

| Methanol | Polar Protic | High | Data to be determined | Equilibrium Shake-Flask |

| Ethanol | Polar Protic | Moderate to High | Data to be determined | Equilibrium Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Data to be determined | Equilibrium Shake-Flask |

| Acetonitrile | Polar Aprotic | Moderate | Data to be determined | Equilibrium Shake-Flask |

| Acetone | Polar Aprotic | Moderate | Data to be determined | Equilibrium Shake-Flask |

| Dichloromethane | Nonpolar | Low | Data to be determined | Equilibrium Shake-Flask |

| Hexane | Nonpolar | Very Low | Data to be determined | Equilibrium Shake-Flask |

Gold Standard Protocols for Solubility Determination

To ensure the scientific rigor and reproducibility of solubility data, standardized and well-validated experimental protocols are essential. This section details two widely accepted methods for determining the solubility of a compound like this compound: the thermodynamic equilibrium shake-flask method and the kinetic solubility assay.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic or equilibrium solubility.[5] It measures the concentration of a saturated solution of the compound in a specific solvent after a state of equilibrium has been reached between the dissolved and undissolved solid. The International Council for Harmonisation (ICH) and the World Health Organization (WHO) recommend this method for biopharmaceutics classification.[1][6][7][8]

Caption: Workflow for Thermodynamic Solubility Determination.

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. An excess is crucial to ensure that a saturated solution is formed.

-

Add a precise volume of the desired solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically at 37 ± 1 °C for biopharmaceutical relevance.[1][6]

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[1]

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining undissolved microparticles. Adsorption of the compound to the filter should be evaluated and minimized.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Construct a calibration curve using standard solutions of known concentrations to accurately determine the concentration in the samples.

-

-

Data Reporting:

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is often determined in early drug discovery to quickly assess a large number of compounds. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[4][9] This method is faster than the shake-flask method but may overestimate the true thermodynamic solubility as it can lead to the formation of supersaturated solutions.[5] Nephelometry is a common technique for measuring kinetic solubility.[10][11]

Caption: Workflow for Kinetic Solubility Determination via Nephelometry.

-

Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

-

In a multi-well plate (e.g., 96- or 384-well), dispense the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS, at pH 7.4).

-

-

Compound Addition:

-

Using a liquid handling robot for precision, add small volumes of the DMSO stock solution to the buffer-containing wells to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.

-

-

Incubation and Precipitation:

-

Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a defined period, typically 1 to 2 hours.[12] During this time, the compound will precipitate if its solubility in the aqueous buffer is exceeded.

-

-

Detection by Nephelometry:

-

Measure the light scattering in each well using a laser nephelometer. The instrument directs a laser beam through the solution, and the amount of scattered light is proportional to the amount of particulate matter (precipitate).[11]

-

-

Data Analysis and Reporting:

-

Plot the measured nephelometry signal (in Nephelometric Turbidity Units, NTU) against the compound concentration.

-

The kinetic solubility is defined as the concentration at which the signal significantly deviates from the baseline, indicating the onset of precipitation.

-

The results are often reported as a solubility range or a specific value determined by a predefined threshold.

-

Conclusion: A Foundation for Rational Drug Development

The solubility of this compound is a multifaceted property governed by its intricate molecular structure. While theoretical analysis provides valuable predictive insights, empirical determination through robust and validated protocols, such as the shake-flask method for thermodynamic solubility and nephelometry for kinetic solubility, is indispensable for generating reliable data. This guide provides the foundational knowledge and practical methodologies for researchers to confidently assess the solubility of this important heterocyclic compound. A thorough understanding of its solubility behavior in various solvents and physiological buffers is a critical step in unlocking its full therapeutic potential and navigating the path of successful drug development.

References

- 1. who.int [who.int]

- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. database.ich.org [database.ich.org]

- 7. ema.europa.eu [ema.europa.eu]

- 8. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-Depth Technical Guide to the X-ray Crystallography of 3-acetyl-1H-pyrazole-5-carboxylic acid: A Keystone for Structure-Based Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies involved in the X-ray crystallographic analysis of 3-acetyl-1H-pyrazole-5-carboxylic acid. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Understanding their precise three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design. While a publicly deposited crystal structure for this compound is not available at the time of this writing, this guide will detail the complete workflow from synthesis to structural analysis. To illustrate the crystallographic process with concrete data, we will present an exemplary analysis based on the closely related structure of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, for which detailed crystallographic data has been published.[3] This guide is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the structural characterization of small molecule inhibitors and intermediates.

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and synthetic tractability have led to its incorporation into a wide array of clinically successful drugs.[2] The compound this compound (molecular formula C₆H₆N₂O₃) is a versatile building block in the synthesis of more complex pharmaceutical agents.[4] Its functional groups—a carboxylic acid and an acetyl group—provide reactive handles for diverse chemical modifications.

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[5] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map, revealing precise bond lengths, bond angles, and intermolecular interactions. This structural information is invaluable for understanding how a molecule interacts with its biological target, thereby guiding the optimization of lead compounds in the drug discovery pipeline.

Synthesis and Crystallization: From Powder to Single Crystal

A prerequisite for any X-ray crystallographic study is the availability of high-purity, single crystals of suitable size and quality. The journey from a polycrystalline powder to a diffracting crystal is a critical, and often challenging, step.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method involves the reaction of hydrazine with a β-keto ester derivative, which can be synthesized from readily available starting materials. One established method utilizes the reaction of hydrazine with acetyl chloride, followed by carboxylation.[4] Another approach involves the reaction of hydrazine monohydrochloride with a diketone precursor in an aqueous medium.[6]

Below is a generalized, high-yield synthetic protocol:

Experimental Protocol: Synthesis-

Reaction Setup: A solution of a suitable diketoester precursor is prepared in a polar solvent, such as ethanol or water.

-

Hydrazine Addition: Hydrazine monohydrate or hydrazine hydrochloride is added dropwise to the solution, often at reduced temperatures to control the exothermic reaction.

-

Cyclization: The reaction mixture is heated to reflux to drive the cyclization and formation of the pyrazole ring.

-

Workup and Purification: Upon completion, the reaction is cooled, and the product is isolated by filtration. The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Single Crystal Growth

The growth of diffraction-quality single crystals is often a process of systematic screening of various conditions. The goal is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice.

Causality Behind Experimental Choices: The choice of solvent is critical; the target compound should be sparingly soluble at room temperature and more soluble at elevated temperatures. Slow cooling allows for the gradual formation of a single nucleus, which then grows into a larger crystal. Evaporation techniques are useful for more soluble compounds, as the slow removal of the solvent gradually increases the concentration to the point of supersaturation and subsequent crystallization.

Experimental Protocol: Single Crystal Growth

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a loosely covered vial. The solvent is allowed to evaporate slowly over several days to weeks.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool to room temperature very slowly, often in an insulated container.

X-ray Diffraction Analysis: An Exemplary Study

As a definitive crystal structure for this compound is not publicly available, we will detail the process using the published data for a structurally similar molecule, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid .[3] This example will serve as a practical guide to the experimental and computational steps involved.

Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. To minimize thermal motion of the atoms and improve the quality of the diffraction data, the crystal is typically cooled to a low temperature (e.g., 100-150 K) in a stream of cold nitrogen gas.[5]

Experimental Protocol: Data Collection

-

Crystal Mounting: A single crystal is carefully selected and mounted on a cryoloop.

-

Data Collection: The crystal is placed on the diffractometer, and X-ray diffraction data are collected using a suitable radiation source (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.[3]

-

Data Processing: The collected images are processed to integrate the reflection intensities, correct for experimental factors (like absorption), and determine the unit cell parameters and space group.

The workflow for X-ray data collection and structure determination is illustrated in the following diagram:

Caption: Workflow for X-ray Crystal Structure Determination.

Structure Solution and Refinement

The processed diffraction data provides the intensities of the reflections, but not their phases. This is known as the "phase problem" in crystallography. For small molecules, this is typically solved using direct methods, which are computational algorithms that can predict the phases from the intensities.[5]

Once an initial structural model is obtained, it is refined using a least-squares method. This iterative process adjusts the atomic positions, and their thermal displacement parameters to minimize the difference between the observed and calculated diffraction intensities.

Trustworthiness of the Protocol: The refinement process is self-validating through the use of statistical indicators, most notably the R-factor (or residual factor). A low R-factor (typically < 0.05 for high-quality data) indicates a good agreement between the experimental data and the final structural model.

Exemplary Crystallographic Data

The following table summarizes the key crystallographic data for our exemplary compound, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[3]

| Parameter | Value |

| Chemical Formula | C₈H₁₂N₂O₂ |

| Formula Weight | 168.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.9336(19) |

| b (Å) | 19.121(7) |

| c (Å) | 9.568(4) |

| β (°) | 92.136(7) |

| Volume (ų) | 902.0(6) |

| Z | 4 |

| Temperature (K) | 294 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Final R indices [I > 2σ(I)] | R₁ = 0.054, wR₂ = 0.157 |

Data sourced from Zhang et al. (2007).[3]

Structural Insights and Intermolecular Interactions

The refined crystal structure of a pyrazole carboxylic acid derivative reveals a wealth of information. The pyrazole ring is typically planar, and the substituents will adopt specific conformations to minimize steric hindrance.

A key feature of pyrazole carboxylic acids is their ability to form strong hydrogen bonds. The carboxylic acid group provides a hydrogen bond donor (-OH) and acceptor (C=O), while the pyrazole ring contains a pyridine-like nitrogen atom that is a good hydrogen bond acceptor. These interactions play a crucial role in defining the crystal packing and can provide insights into potential interactions with biological targets.

In the exemplary structure of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, the molecules are linked by O—H···N hydrogen bonds, forming chains within the crystal lattice.[3] This type of interaction is a common and important feature in the crystal structures of related compounds.

The logical relationship between molecular structure and the resulting crystal packing is depicted below:

Caption: From Molecular Structure to Crystal Properties.

Conclusion and Future Directions

The crystallographic analysis of this compound and its analogues provides fundamental insights into their solid-state conformation and intermolecular interactions. This knowledge is a critical component of modern, structure-based drug design, enabling the optimization of ligand-target interactions and the development of more potent and selective therapeutics. While a definitive crystal structure for the title compound remains to be published, the methodologies and exemplary data presented in this guide provide a robust framework for researchers undertaking similar structural studies. The continued application of X-ray crystallography to novel pyrazole derivatives will undoubtedly continue to fuel innovation in medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound | 949034-45-1 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C6H6N2O3 | CID 16767346 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 3-acetyl-1H-pyrazole-5-carboxylic acid

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-acetyl-1H-pyrazole-5-carboxylic acid

Introduction

This compound is a bifunctional heterocyclic compound of significant interest in modern medicinal chemistry and organic synthesis. Its rigid pyrazole scaffold, combined with the reactive acetyl and carboxylic acid moieties, makes it a versatile building block for the construction of complex molecular architectures.[1] Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Notably, this specific molecule serves as a crucial starting material for the synthesis of Darolutamide, an anti-androgen medication used in the treatment of prostate cancer.[4]

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is designed to equip researchers and drug development professionals with the technical data and field-proven methodologies required to effectively utilize this compound in their work. The narrative emphasizes the causality behind its properties and provides self-validating experimental protocols for in-house verification.

Molecular Structure and Identification

The foundational step in understanding the properties of a compound is a thorough characterization of its molecular structure. This compound features a five-membered pyrazole ring substituted at the C3 and C5 positions with an acetyl group and a carboxylic acid group, respectively.

-

IUPAC Name: this compound[1]

-

Synonym(s): 5-Acetyl-1H-pyrazole-3-carboxylic acid[5]

-

CAS Number: 949034-45-1[1]

-

Molecular Formula: C₆H₆N₂O₃[1]

-

Molecular Weight: 154.12 g/mol [1]

-

Canonical SMILES: CC(=O)C1=NNC(=C1)C(=O)O[1]

-

InChI Key: HFBWRCZRDIVAMQ-UHFFFAOYSA-N[1]

The presence of both a hydrogen bond donor (pyrazole N-H, carboxylic acid O-H) and acceptor (pyrazole N, carbonyl oxygens) sites within a compact framework dictates its solid-state properties and interaction profile with biological macromolecules.[1][5]

Physical Properties

The physical properties of an active pharmaceutical ingredient (API) or its intermediates are critical for formulation, purification, and process development. While extensive experimental data for this specific molecule is not widely published, reliable predictions and standard analytical procedures provide a strong working foundation.

Summary of Physical Data

The following table summarizes the key physical properties. It is important to note that many of these values are computationally predicted and should be confirmed experimentally for mission-critical applications.

| Property | Value | Source & Notes |

| Physical Form | Solid | [6] |

| Molecular Weight | 154.12 g/mol | [1] |

| Melting Point | 129.82 °C | Predicted by EPI Suite[7] |

| Boiling Point | 479.2 °C | [1] (Predicted) |

| Density | 1.467 g/cm³ | [1] (Predicted) |

| Water Solubility | 3461.85 mg/L | Predicted by EPA T.E.S.T.[7] |

| Flash Point | 243.6 °C | [1] (Predicted) |

| LogP | 0.3105 | [5] (Predicted) |

| Topological Polar Surface Area (TPSA) | 83.05 Ų | [5] (Predicted) |

Experimental Protocol: Determination of Aqueous Solubility

The solubility of a compound is a fundamental property influencing its bioavailability and reaction kinetics. A standard laboratory procedure for determining aqueous solubility is the shake-flask method.

Principle: An excess amount of the solid compound is agitated in a solvent (e.g., water, buffer) at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then quantified.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10 mg) to a known volume of purified water or a relevant buffer solution (e.g., 1 mL) in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand, or centrifuge it at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Caption: Workflow for experimental solubility determination.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its three key functional components: the carboxylic acid, the acetyl group (a ketone), and the pyrazole ring.

Acidity and pKa

This molecule possesses two acidic protons: the carboxylic acid proton (-COOH) and the pyrazole ring N-H proton.

-

Carboxylic Acid Proton: The -COOH group is the most acidic site. For similar aromatic carboxylic acids, pKa values typically range from 3 to 5.

-

Pyrazole N-H Proton: The pyrazole ring itself is weakly acidic, with the N-H proton having a pKa generally in the range of 14-15, though this can be influenced by substituents.[8]

The dissociation of the carboxylic acid proton is the dominant event in aqueous media near neutral pH. An accurate experimental pKa is essential for understanding ionization state, solubility, and receptor binding.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and reliable method for determining the pKa of ionizable compounds.

Principle: A solution of the compound is titrated with a strong base (e.g., NaOH), and the pH is monitored continuously with a calibrated pH electrode. The pKa is the pH at which the acidic functional group is 50% ionized (the half-equivalence point).

Step-by-Step Methodology:

-

System Calibration: Calibrate a potentiometer and pH electrode using standard buffers of known pH (e.g., pH 4, 7, and 10).[9]

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of deionized water (or a water/co-solvent mixture if solubility is low) to a final concentration of approximately 1-10 mM.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Introduce a magnetic stir bar and the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.[9]

-

Titration: Add a standardized solution of 0.1 M NaOH in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[9]

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

pKa Determination: Identify the equivalence point, which is the point of maximum slope on the curve (inflection point). The volume of NaOH at this point corresponds to the complete neutralization of the carboxylic acid. The half-equivalence point occurs at exactly half of this volume. The pKa is equal to the pH measured at the half-equivalence point.[10]

Caption: Workflow for experimental pKa determination.

Reactivity Profile

The molecule's trifunctional nature makes it a versatile synthetic intermediate.

-

Carboxylic Acid Group: This group undergoes typical reactions such as:

-

Esterification: Reaction with alcohols under acidic conditions to form esters.[11]

-

Amide Formation: Conversion to an acid chloride (e.g., using SOCl₂) followed by reaction with amines to yield amides.[12]

-

Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

-

-

Acetyl Group (Ketone): The carbonyl of the acetyl group is susceptible to nucleophilic attack. It can undergo reactions like reduction to a secondary alcohol (e.g., with NaBH₄) or reductive amination.

-

Pyrazole Ring: The pyrazole ring is an aromatic heterocycle.

-

N-Alkylation/Arylation: The N-H proton can be deprotonated with a base, and the resulting pyrazolate anion can react with electrophiles (e.g., alkyl halides).

-

Electrophilic Aromatic Substitution: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic attack, such as formylation via the Vilsmeier-Haack reaction, although the presence of two deactivating groups (acetyl and carboxyl) would make this challenging.[13][14]

-

Caption: Key reactive sites of the molecule.

Spectroscopic and Structural Characterization

Predicted Spectroscopic Features

-

¹H NMR (Proton NMR):

-

-COOH Proton: A very broad singlet, typically downfield (>12 ppm), which is exchangeable with D₂O.

-

-NH Proton: A broad singlet, with a chemical shift that can vary significantly depending on solvent and concentration.

-

Pyrazole C4-H: A singlet expected in the aromatic region, likely around 7.0-7.5 ppm.

-

Acetyl -CH₃: A sharp singlet, typically around 2.5-2.7 ppm.[10]

-

-

¹³C NMR (Carbon NMR):

-

Carboxyl Carbon (-COOH): Expected in the range of 165-175 ppm.

-

Acetyl Carbonyl (C=O): Expected further downfield, likely >190 ppm.

-

Pyrazole Carbons (C3, C4, C5): Aromatic carbons typically appear between 110-150 ppm.

-

Acetyl Methyl (-CH₃): An upfield signal, likely around 25-30 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption from ~2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1710-1730 cm⁻¹.

-

C=O Stretch (Acetyl Ketone): A strong, sharp absorption, typically at a slightly lower wavenumber than the acid, around 1680-1700 cm⁻¹.

-

C=N and C=C Stretches (Pyrazole): Multiple bands in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): For the exact mass C₆H₆N₂O₃, the molecular ion peak would be expected at m/z 154.0378.

-

Fragmentation: Common fragmentation patterns would include the loss of -OH (m/z 137), -COOH (m/z 109), and -CH₃CO (m/z 111).

-

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure and reveals the three-dimensional packing and intermolecular interactions in the solid state. For pyrazole derivatives, this is crucial for understanding structure-activity relationships.[15]

While a crystal structure for this specific compound is not publicly available, the presence of both carboxylic acid and pyrazole N-H groups strongly suggests the formation of extensive hydrogen bonding networks. A common and highly stable motif would be the formation of a centrosymmetric dimer via hydrogen bonds between the carboxylic acid groups of two separate molecules. Further intermolecular hydrogen bonds involving the pyrazole N-H donor and carbonyl or pyrazole nitrogen acceptors are also highly probable, leading to a stable, well-ordered crystal lattice.

Synthesis and Handling

Synthetic Routes

Several methods for the synthesis of this compound and its esters have been reported. A common laboratory and industrial approach involves the cyclization of a hydrazine source with a 1,3-dicarbonyl or equivalent precursor.[1] One patented process involves using 2,3-butanedione as a starting material, which undergoes transformation to an intermediate that is then cyclized with a hydrazine compound to yield the final product with high purity and yield.

Storage and Handling

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[5]

-

Safety: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling. As with many fine chemicals, inhalation of dust and contact with skin and eyes should be avoided.

Conclusion

This compound is a high-value chemical intermediate with a rich and versatile reactivity profile. Its well-defined structure, characterized by acidic and electrophilic/nucleophilic centers, makes it an ideal substrate for diverse chemical transformations in the pursuit of novel pharmaceuticals and materials. This guide has consolidated the available physical and chemical data and provided robust, standard protocols for the experimental determination of its key properties, empowering researchers to confidently integrate this compound into their development pipelines.

References

- 1. Buy this compound | 949034-45-1 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Acetyl-1H-Pyrazole-3-carboxylic acid | 1297537-45-1 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound (949034-45-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]

- 14. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Acetyl-1H-pyrazole-5-carboxylic Acid: A Versatile Heterocyclic Building Block for Drug Discovery

This guide provides a comprehensive technical overview of 3-acetyl-1H-pyrazole-5-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical identity, synthesis, reactivity, and applications, grounded in established scientific principles.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2] The unique electronic and steric properties of the pyrazole ring, arising from the two adjacent nitrogen atoms, allow for diverse molecular interactions and make it an attractive core for designing novel therapeutic agents. This compound is a particularly valuable derivative due to its bifunctional nature, possessing both an acetyl and a carboxylic acid group, which serve as versatile handles for further chemical modifications.[3]

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical properties of a compound is fundamental for its application in research and development.

Nomenclature and Structure

The unambiguous identification of this compound is crucial. It is important to note the existence of its tautomer, 5-acetyl-1H-pyrazole-3-carboxylic acid, which is a key intermediate in the synthesis of the prostate cancer drug, Darolutamide.[4]

-

IUPAC Name: this compound

-

CAS Number: 949034-45-1

-

Molecular Formula: C₆H₆N₂O₃

-

Molecular Weight: 154.12 g/mol [3]

-

Canonical SMILES: CC(=O)C1=CC(=NN1)C(=O)O[3]

-

InChI Key: HFBWRCZRDIVAMQ-UHFFFAOYSA-N[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Solid | [5] |

| Density (predicted) | 1.467 g/cm³ | [3] |

| Boiling Point (predicted) | 479.2 °C | [3] |

| Flash Point (predicted) | 243.6 °C | [3] |

Tautomerism

An important characteristic of unsymmetrically substituted pyrazoles is annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. For this compound, this results in an equilibrium with its tautomer, 5-acetyl-1H-pyrazole-3-carboxylic acid. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents.[6] Understanding this tautomeric relationship is critical for predicting reactivity and interpreting spectroscopic data.

Synthesis of this compound

Several synthetic routes to pyrazole carboxylic acids have been reported, often relying on the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[7][8]

General Synthetic Approach: Knorr Pyrazole Synthesis

A common and adaptable method for synthesizing the pyrazole core is the Knorr pyrazole synthesis. This involves the reaction of a β-ketoester or a related 1,3-dicarbonyl compound with a hydrazine. For this compound, a plausible synthetic route starts from the condensation of a derivative of acetylpyruvic acid with hydrazine.

Experimental Protocol (Adapted from the Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic Acid)

Step 1: Preparation of the Pyrazole Ester

-

To a solution of an appropriate β-diketoester (e.g., ethyl 2,4-dioxopentanoate) in a suitable solvent such as ethanol, add hydrazine hydrate dropwise at room temperature.

-

Stir the reaction mixture at room temperature for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Remove the solvent under reduced pressure.

-

The crude pyrazole ester can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Hydrolysis to the Carboxylic Acid

-

Dissolve the purified pyrazole ester in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide.[10]

-

Heat the mixture to reflux and monitor the reaction by TLC until the ester is fully hydrolyzed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., HCl) to a pH of 2-3.

-

The precipitated carboxylic acid is then collected by filtration, washed with cold water, and dried under vacuum.

Diagram 1: General Synthetic Workflow for this compound

References

- 1. mdpi.com [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. Buy this compound | 949034-45-1 [smolecule.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy this compound (EVT-394950) | 949034-45-1 [evitachem.com]

- 8. researchgate.net [researchgate.net]

- 9. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. 13.7. Reactions with Carboxylic Acid/Ester Electrophiles – Introduction to Organic Chemistry [saskoer.ca]

Tautomeric Landscapes of 3-acetyl-1H-pyrazole-5-carboxylic acid: A Technical Guide for Drug Discovery

Abstract

Pyrazoles are a cornerstone of modern medicinal chemistry, renowned for their versatile biological activities.[1][2][3][4] This structural versatility is intrinsically linked to the phenomenon of tautomerism, a dynamic equilibrium of structural isomers that can profoundly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability.[1][2][3] This guide provides an in-depth technical exploration of the tautomerism in 3-acetyl-1H-pyrazole-5-carboxylic acid, a multifunctional scaffold of significant interest in drug development. We will dissect the structural nuances of its potential tautomers, the intricate interplay of substituent effects, and the state-of-the-art analytical and computational methodologies required for their definitive characterization. This document is intended for researchers, scientists, and drug development professionals seeking to harness a deeper understanding of pyrazole tautomerism to drive innovation in pharmaceutical design.

The Principle of Annular Tautomerism in Pyrazoles

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. A key feature of N-unsubstituted pyrazoles is annular tautomerism, a form of prototropy where a hydrogen atom formally migrates between the two ring nitrogen atoms (N1 and N2).[1][2][3][5] This results in a dynamic equilibrium between two distinct tautomeric forms, which can interconvert rapidly. The rate and equilibrium position of this tautomerism are highly sensitive to a variety of factors, including the electronic nature of substituents, solvent polarity, temperature, and pH.[2][6]

For an unsymmetrically substituted pyrazole, such as this compound, this tautomeric exchange leads to two constitutionally distinct isomers. Understanding which tautomer predominates under physiological conditions is critical for drug design, as the spatial arrangement of hydrogen bond donors and acceptors, as well as the overall electronic distribution, will differ significantly between the two forms.

Potential Tautomeric Forms of this compound

The titular molecule presents a fascinating case for tautomeric analysis due to the presence of three distinct functionalities capable of proton exchange: the pyrazole ring nitrogens, the acetyl group's α-protons (keto-enol tautomerism), and the carboxylic acid proton. This gives rise to several potential tautomeric structures.

Annular Tautomerism

The primary tautomerism to consider is the annular proton exchange between N1 and N2 of the pyrazole ring. This leads to two main tautomers:

-

This compound (Tautomer A): In this form, the proton resides on the nitrogen atom adjacent to the acetyl-substituted carbon.

-

5-acetyl-1H-pyrazole-3-carboxylic acid (Tautomer B): Here, the proton is on the nitrogen adjacent to the carboxyl-substituted carbon.

The equilibrium between Tautomer A and Tautomer B is dictated by the electronic influence of the acetyl and carboxylic acid groups. Generally, electron-withdrawing groups tend to favor the tautomer where the N-H bond is further away.[1][7] Both the acetyl and carboxylic acid groups are electron-withdrawing. However, their relative electronic effects and the potential for intramolecular interactions will determine the favored tautomer. Computational studies on substituted pyrazoles have shown that groups like -COOH stabilize the C5-tautomer (proton on N1, adjacent to the C5 substituent), while groups like -CH3 favor the C3-tautomer.[1]

Keto-Enol Tautomerism of the Acetyl Group

In addition to the annular tautomerism, the acetyl group can undergo keto-enol tautomerization, where a proton from the methyl group migrates to the carbonyl oxygen, forming a carbon-carbon double bond.[8][9][10] This would introduce two additional potential structures for each annular tautomer:

-

Enol forms of Tautomer A and Tautomer B: These forms possess a vinyl alcohol moiety.

While possible, the keto form of simple acetyl groups is generally much more stable than the enol form.[10][11] However, factors such as intramolecular hydrogen bonding with the adjacent pyrazole nitrogen or the carboxylic acid group could potentially stabilize an enol form.

Below is a diagram illustrating the primary annular tautomeric equilibrium.

Caption: Annular tautomerism in this compound.

Note: The placeholder image URLs in the DOT script should be replaced with actual chemical structure images for a functional diagram.

Investigating the Tautomeric Equilibrium: A Methodological Approach

A multi-pronged approach combining spectroscopic analysis and computational modeling is essential for a comprehensive understanding of the tautomeric preferences of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for studying tautomerism in solution.[12]

-

Rationale: The chemical environments of the pyrazole ring protons and carbons are different in each tautomer. In a slow exchange regime (often achievable at low temperatures), distinct sets of signals for each tautomer can be observed, allowing for direct quantification of their relative populations.[6] In a fast exchange regime, averaged signals are observed, and the chemical shifts can provide information about the weighted average of the tautomers present. Broadening of the signals for C3 and C5 is often indicative of a tautomeric equilibrium.[1][2]

Experimental Protocol: Variable Temperature ¹H and ¹³C NMR

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄) to a concentration of approximately 10-20 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.[2]

-

Initial Spectrum Acquisition: Acquire standard ¹H and ¹³C NMR spectra at ambient temperature (e.g., 298 K).

-

Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in decrements of 10-20 K, acquiring spectra at each step until the exchange process slows sufficiently to resolve separate signals for each tautomer or until significant signal broadening is observed.

-

High-Temperature Analysis: If coalescence of signals is observed at low temperatures, gradually increase the temperature to observe the sharpening of the averaged signals.

-

Data Analysis: Integrate the signals corresponding to each tautomer at a temperature where the exchange is slow to determine the equilibrium constant (KT). Analyze the changes in chemical shifts with temperature to understand the thermodynamics of the tautomeric interconversion.

X-Ray Crystallography

-

Rationale: Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric form present in the solid state.[6][13][14] This information is invaluable, although it's important to remember that the solid-state structure may not be the dominant form in solution.[1]

UV-Vis Spectroscopy

-

Rationale: The different electronic arrangements of the tautomers can lead to distinct UV-Vis absorption spectra.[15][16][17] By analyzing the spectra in different solvents and at different pH values, it's possible to infer shifts in the tautomeric equilibrium.[15][16] This technique is particularly useful when combined with computational predictions of the electronic transitions for each tautomer.

Computational Chemistry

-

Rationale: Quantum mechanical calculations, such as Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers and the energy barriers for their interconversion.[1][5][14] These calculations can also predict spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) that can be directly compared with experimental data to validate the proposed structures.

Computational Workflow

References

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 5. purkh.com [purkh.com]

- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. znaturforsch.com [znaturforsch.com]

- 12. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. mdpi.com [mdpi.com]

- 14. The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations [e-spacio.uned.es]

- 15. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 16. cris.unibo.it [cris.unibo.it]

- 17. pubs.acs.org [pubs.acs.org]

A Technical Guide to 3-Acetyl-1H-pyrazole-5-carboxylic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-1H-pyrazole-5-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique bifunctional structure, featuring a reactive acetyl group and a versatile carboxylic acid on a stable pyrazole core, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] The pyrazole scaffold itself is a well-established pharmacophore present in numerous approved drugs, recognized for its ability to participate in various biological interactions.[2][3] This guide provides an in-depth analysis of the commercial availability of this compound, detailed synthetic protocols, and a discussion of its strategic application in drug discovery, with a focus on providing actionable insights for researchers in the field.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 949034-45-1 / 1297537-45-1 | [1][4] |

| Molecular Formula | C₆H₆N₂O₃ | [1][5] |

| Molecular Weight | 154.12 g/mol | [1][5] |

| Appearance | Solid | [5] |

| Boiling Point | 479.2°C | [1] |

| Density | 1.467 g/cm³ | [1] |

| Flash Point | 243.6°C | [1] |

| InChI Key | HFBWRCZRDIVAMQ-UHFFFAOYSA-N | [5] |

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. The purity and price can vary, so it is crucial for researchers to select a supplier that meets the requirements of their specific application. Below is a comparative table of prominent suppliers.

| Supplier | Product Number (Example) | Purity | Available Quantities | Price (USD/EUR, Example) |

| Sigma-Aldrich | CH4102149869 | ≥95% | 250 mg, 1 g, 5 g | $159.60 / 250 mg |

| CymitQuimica | 10-F239365 | 98% | 1 g, 5 g, 10 g, 25 g, 100 g | €21.00 / 1 g |

| Pharmaffiliates | PA041941012 | High Purity | Inquire | Inquire |

| Fluorochem | - | 98% | 1g, 5g, 10g, 25g, 100g | See CymitQuimica |

Note: Prices and availability are subject to change. It is recommended to consult the supplier's website for the most current information.

Synthetic Utility and Functional Group Reactivity

The synthetic value of this compound stems from the distinct reactivity of its two functional groups, allowing for sequential and selective modifications. This bifunctionality is key to its role as a versatile synthon.

-

The Carboxylic Acid Group: This moiety serves as a primary handle for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments. It can be readily converted to an acid chloride, which is highly reactive towards amines, or activated with coupling agents (e.g., HATU, HOBt) for direct amidation.[6][7] This functionality is crucial for introducing side chains or linking the pyrazole core to other pharmacophores.

-

The Acetyl Group: The acetyl group's carbonyl carbon is electrophilic and susceptible to nucleophilic attack, while its alpha-protons are acidic, enabling enolate formation. This allows for a variety of transformations, such as reductions to form a hydroxyethyl group, or condensations to build more complex carbon skeletons.[8]

This orthogonal reactivity allows chemists to, for example, first perform a coupling reaction at the carboxylic acid and then modify the acetyl group in a subsequent step, or vice-versa, providing significant strategic flexibility in a synthetic route.

References

- 1. Buy this compound | 949034-45-1 [smolecule.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Molecular weight and formula of 3-acetyl-1H-pyrazole-5-carboxylic acid

An In-depth Technical Guide to 3-acetyl-1H-pyrazole-5-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. We will explore its fundamental physicochemical properties, delve into detailed synthetic methodologies, discuss its chemical reactivity and characterization, and survey its applications in the context of drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile compound.

This compound is a bifunctional heterocyclic compound featuring a pyrazole core. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a scaffold that is a well-established pharmacophore present in numerous approved drugs[1][2][3]. The strategic placement of both an acetyl (a ketone) and a carboxylic acid group makes this molecule a highly versatile intermediate for further chemical elaboration[4].

Chemical Structure and Isomerism

The structure of this compound incorporates key functional groups that dictate its reactivity. Due to the nature of the pyrazole ring, it can exist in tautomeric forms. While often depicted as the 1H-pyrazole, the proton on the nitrogen can migrate. This property is crucial in its reactivity and biological interactions[3].

References

- 1. nbinno.com [nbinno.com]